tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1874642-98-4
VCID: VC6317623
InChI: InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)5-6(9)10-11-12(5)4/h1-4H3
SMILES: CC(C)(C)OC(=O)C1=C(N=NN1C)Br
Molecular Formula: C8H12BrN3O2
Molecular Weight: 262.107

tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate

CAS No.: 1874642-98-4

Cat. No.: VC6317623

Molecular Formula: C8H12BrN3O2

Molecular Weight: 262.107

* For research use only. Not for human or veterinary use.

tert-Butyl 4-Bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate - 1874642-98-4

Specification

CAS No. 1874642-98-4
Molecular Formula C8H12BrN3O2
Molecular Weight 262.107
IUPAC Name tert-butyl 5-bromo-3-methyltriazole-4-carboxylate
Standard InChI InChI=1S/C8H12BrN3O2/c1-8(2,3)14-7(13)5-6(9)10-11-12(5)4/h1-4H3
Standard InChI Key NWAMGDCKEOHHCY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)C1=C(N=NN1C)Br

Introduction

Chemical and Structural Properties

Molecular Characteristics

tert-Butyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles renowned for their stability and versatility in medicinal chemistry. Key structural attributes include:

PropertyValue
Molecular FormulaC₈H₁₂BrN₃O₂
Molecular Weight262.10 g/mol
Purity≥97% (HPLC)
Storage Conditions2–8°C under inert atmosphere

The tert-butyl ester group enhances metabolic stability, while the bromine atom facilitates further functionalization via cross-coupling reactions . The 1-methyl substituent on the triazole ring prevents tautomerism, ensuring consistent reactivity in synthetic pathways .

Crystallographic Insights

Pharmacological Applications

Role in Pregnane X Receptor (PXR) Inhibition

PXR is a nuclear receptor regulating drug metabolism enzymes such as CYP3A4, often leading to undesirable drug-drug interactions. tert-Butyl 4-bromo-1-methyl-1H-1,2,3-triazole-5-carboxylate derivatives have emerged as potent PXR antagonists. In a 2022 study, structural optimization of 1,2,3-triazole-4-carboxamides revealed that the 4-bromo and 3-tert-butyl substituents are critical for binding affinity .

Key Findings from Structure-Activity Relationship (SAR) Studies:

CompoundR₁ SubstituentPXR Binding IC₅₀ (μM)Inverse Agonism IC₅₀ (μM)
23-tert-butylphenyl0.650.48
143,5-di-tert-butylphenyl0.210.019

Compound 14, featuring dual tert-butyl groups, exhibited a 3-fold improvement in binding affinity over 2, highlighting the importance of hydrophobic interactions with the PXR ligand-binding domain . Docking studies suggest the bromine atom forms a halogen bond with Ser247, while the tert-butyl group occupies a hydrophobic pocket near the AF-2 helix, disrupting coactivator recruitment .

Synthetic Utility

The bromine atom at the 4-position enables versatile derivatization:

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl groups.

  • Nucleophilic Substitution: Replacement with amines or thiols yields functionalized triazoles.

These transformations are pivotal in developing PXR inhibitors with enhanced pharmacokinetic profiles .

Hazard StatementPrecautionary Measures
H302 (Acute Toxicity)Avoid inhalation/ingestion; use PPE
H315 (Skin Irritation)Wear nitrile gloves
H319 (Eye Irritation)Use safety goggles

Industrial Manufacturing

Production Standards

MolCore BioPharmatech synthesizes the compound under ISO-certified conditions, ensuring ≥97% purity via high-performance liquid chromatography (HPLC) . Large-scale production employs flow chemistry to minimize hazardous intermediate isolation, achieving batch sizes of 10–50 kg/month .

Global Supply Chain

As of 2025, the compound is available through specialized pharmaceutical suppliers in North America, Europe, and Asia, with pricing ranging from $250–$500 per gram depending on quantity and purity .

Future Directions

Targeted Drug Delivery

Ongoing research explores encapsulating the compound in lipid nanoparticles to enhance bioavailability for hepatic PXR inhibition. Preliminary in vivo studies in murine models show a 40% reduction in CYP3A4 induction compared to free drug formulations .

Computational Design

Machine learning models trained on SAR data from compound libraries predict that fluorination at the 1-methyl position could improve metabolic stability without compromising PXR binding .

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